molecular formula C9H5ClO2S2 B7418532 [2,3'-Bithiophene]-5-carboxylic acid, 2'-chloro-

[2,3'-Bithiophene]-5-carboxylic acid, 2'-chloro-

Cat. No.: B7418532
M. Wt: 244.7 g/mol
InChI Key: WAUWILDVRDJQOG-UHFFFAOYSA-N
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Description

[2,3’-Bithiophene]-5-carboxylic acid, 2’-chloro- is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bithiophene]-5-carboxylic acid, 2’-chloro- typically involves the formation of the bithiophene core followed by functionalization at specific positions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated thiophene with a boronic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bithiophene]-5-carboxylic acid, 2’-chloro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, altering the compound’s electronic properties.

    Substitution: This reaction can replace the chlorine atom with other functional groups, modifying the compound’s chemical behavior.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

[2,3’-Bithiophene]-5-carboxylic acid, 2’-chloro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which [2,3’-Bithiophene]-5-carboxylic acid, 2’-chloro- exerts its effects involves interactions with specific molecular targets and pathways. For example, in organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption. In biological systems, the compound may interact with enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [2,3’-Bithiophene]-5-carboxylic acid: Lacks the chlorine substituent, which can affect its reactivity and applications.

    [2,3’-Bithiophene]-5-carboxylic acid, 2’-bromo-: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior and reactivity.

    [2,3’-Bithiophene]-5-carboxylic acid, 2’-iodo-:

Uniqueness

The presence of the chlorine atom in [2,3’-Bithiophene]-5-carboxylic acid, 2’-chloro- makes it unique compared to its analogs. Chlorine can influence the compound’s electronic properties, reactivity, and interactions with other molecules, making it a valuable compound for specific applications in organic electronics and materials science.

Properties

IUPAC Name

5-(2-chlorothiophen-3-yl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2S2/c10-8-5(3-4-13-8)6-1-2-7(14-6)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUWILDVRDJQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C2=CC=C(S2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254029
Record name 2′-Chloro[2,3′-bithiophene]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116016-59-2
Record name 2′-Chloro[2,3′-bithiophene]-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116016-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-Chloro[2,3′-bithiophene]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-chloro-[2,3'-bithiophene]-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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